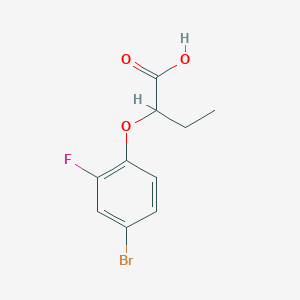
2-(4-Bromo-2-fluorophenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluorophenoxy)butanoic acid is a chemical compound with the CAS Number: 1152843-96-3 . It has a molecular weight of 277.09 and its IUPAC name is 2-(4-bromo-2-fluorophenoxy)butanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(4-Bromo-2-fluorophenoxy)butanoic acid is 1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-(4-Bromo-2-fluorophenoxy)butanoic acid is a powder that is stored at room temperature . Its predicted density is 1.553±0.06 g/cm3 , and its predicted boiling point is 356.8±27.0 °C .Scientific Research Applications
Radiopharmaceutical Synthesis
- Radiochemical Synthesis : 2-(4-Bromo-2-fluorophenoxy)butanoic acid derivatives are utilized in synthesizing radiopharmaceuticals. For instance, 4-[18F]Fluorophenol, a derivative, is synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding n.c.a. [18F]fluorophenol with a 34-36% radiochemical yield (Ross, Ermert, & Coenen, 2011).
Agricultural Chemistry
- Stability and Adsorption in Agriculture : Studies on cyhalofop-butyl, a compound related to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, investigate its stability under different pH conditions and its adsorption properties on soil colloids. This research has implications for understanding the environmental behavior of similar compounds in agricultural settings (Pinna et al., 2008).
Environmental Chemistry
- Photolysis in Aqueous Systems : The photodegradation of cyhalofop, another related compound, was studied in water under different irradiation conditions. This research offers insights into the environmental fate and degradation pathways of similar bromo-fluorophenoxy compounds (Pinna & Pusino, 2011).
Chemical Analysis and Extraction
- Supramolecular Solvent-Based Extraction : A study on the extraction of phenoxy acid herbicides, which are chemically similar to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, using a green supramolecular solvent, showcases the potential of environmentally friendly extraction methods for these compounds (Seebunrueng et al., 2020).
Natural Product Chemistry
- Bromophenol Derivatives Study : Research on bromophenol derivatives isolated from the red alga Rhodomela confervoides, which includes compounds structurally similar to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, contributes to the understanding of natural products chemistry (Zhao et al., 2004).
Organic Synthesis
- Synthesis and Application : The preparation and application of compounds related to 2-(4-Bromo-2-fluorophenoxy)butanoic acid, such as Ethyl 4-Bromo-2-butenoate, an intermediate in medicine synthesis, highlight the importance of these compounds in organic synthesis (Ning, 2002).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBPGQNJYCTOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenoxy)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


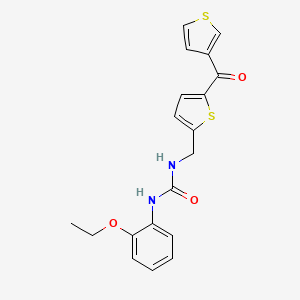
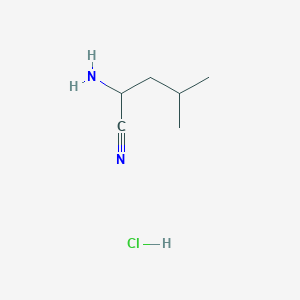
![2-amino-4-benzyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2801522.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea](/img/structure/B2801525.png)
![methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2801528.png)
![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B2801529.png)
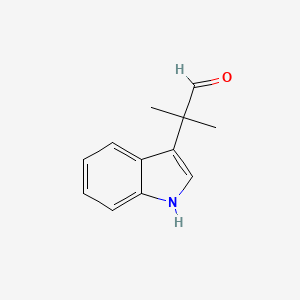
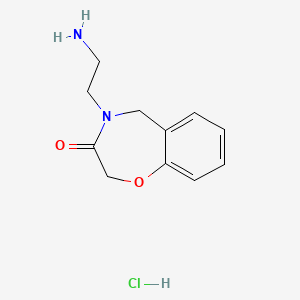

![4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B2801534.png)
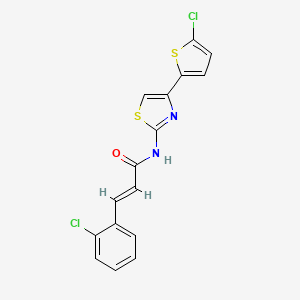
![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)